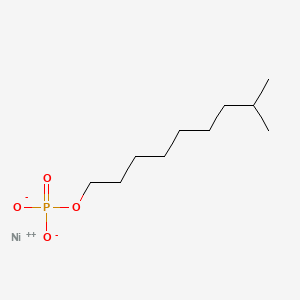![molecular formula C3H6Cl3O4P2+ B14446843 (Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium CAS No. 73515-34-1](/img/structure/B14446843.png)
(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium is a complex organophosphorus compound known for its unique chemical structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium typically involves the reaction of chloromethylphosphonic dichloride with ethylene oxide in the presence of a base. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The chloromethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium involves its interaction with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium include:
- Phosphorodichloridic acid, 1-(chloromethoxyphosphinyl)ethyl ester
- Phosphonic acid derivatives
- Phosphine oxides
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a versatile reagent in both research and industrial settings.
Properties
CAS No. |
73515-34-1 |
|---|---|
Molecular Formula |
C3H6Cl3O4P2+ |
Molecular Weight |
274.38 g/mol |
IUPAC Name |
chloromethoxy-(1-dichlorophosphoryloxyethyl)-oxophosphanium |
InChI |
InChI=1S/C3H6Cl3O4P2/c1-3(10-12(5,6)8)11(7)9-2-4/h3H,2H2,1H3/q+1 |
InChI Key |
XZQKYMMQWQYWDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(OP(=O)(Cl)Cl)[P+](=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)
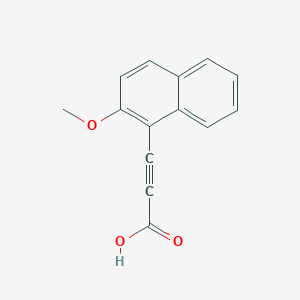

![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)
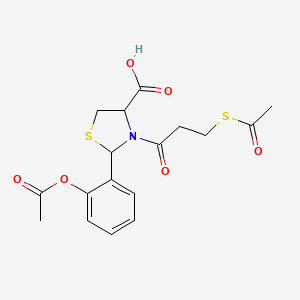

![1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14446793.png)
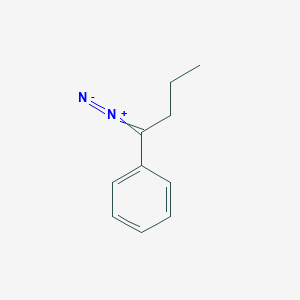
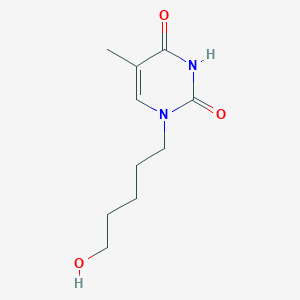
![Methoxy[(methoxymethyl)selanyl]methane](/img/structure/B14446812.png)
![1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride](/img/structure/B14446815.png)
![5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14446823.png)
![2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14446827.png)
